(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine
Overview
Description
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine is an organic compound that features a phenoxyethyl group and a tetrahydrofuran-2-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-phenoxyethanol with tetrahydrofuran-2-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-phenoxyethanol is replaced by the tetrahydrofuran-2-ylmethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran-2-ylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethylamine: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.
Tetrahydrofuran-2-ylmethylamine: Similar structure but lacks the phenoxyethyl group.
Phenoxyalkylamines: A broader class of compounds with similar phenoxyethyl groups.
Uniqueness
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to the presence of both phenoxyethyl and tetrahydrofuran-2-ylmethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenoxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13/h1-3,5-6,13-14H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESXQMPXOHCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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